molecular formula C12H10N6O2 B2690444 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide CAS No. 2034280-81-2

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide

Cat. No.: B2690444
CAS No.: 2034280-81-2
M. Wt: 270.252
InChI Key: XPPZLWKVBMXPIP-UHFFFAOYSA-N
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Description

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide is a novel chemical entity designed for advanced medicinal chemistry and drug discovery research. This compound is built around the 1,2,4-triazolo[4,3-a]pyrazine scaffold, a privileged structure in pharmaceutical development known for its diverse biological activities . The core triazolo[4,3-a]pyrazine scaffold is recognized as a key pharmacophore in several marketed drugs and is investigated for a broad spectrum of therapeutic applications, including as antimicrobial, antidiabetic, and anticancer agents . Recent studies on novel triazolo[4,3-a]pyrazine derivatives have demonstrated significant in vitro antibacterial activities against both Gram-positive and Gram-negative bacterial strains, highlighting the scaffold's potential in addressing the challenge of antimicrobial resistance . The specific substitution pattern of this compound, which incorporates an 8-hydroxy group and an isonicotinamide moiety, is engineered to explore structure-activity relationships aimed at optimizing biological activity and physicochemical properties. The isonicotinamide fragment can serve as a versatile handle for molecular recognition, potentially contributing to the compound's binding affinity with specific enzymatic targets. Researchers can utilize this compound as a key intermediate or lead structure in projects focused on developing new therapeutic agents for infectious diseases or other pathophysiological conditions. Its structural features make it a valuable tool for probing biochemical pathways and for the synthesis of more complex derivative libraries for high-throughput screening.

Properties

IUPAC Name

N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O2/c19-11(8-1-3-13-4-2-8)15-7-9-16-17-10-12(20)14-5-6-18(9)10/h1-6H,7H2,(H,14,20)(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPZLWKVBMXPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NCC2=NN=C3N2C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazolopyrazine core, which is then functionalized to introduce the hydroxy group at the 8-position. This intermediate is subsequently reacted with isonicotinoyl chloride under basic conditions to form the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and the implementation of purification techniques like recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the triazolopyrazine core.

    Substitution: The isonicotinamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the triazolopyrazine core could lead to a fully saturated ring system.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities primarily due to its unique chemical structure, which combines features of triazole and isonicotinamide moieties. Notable pharmacological properties include:

  • Antibacterial Activity : Research indicates that this compound demonstrates effective antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action likely involves interference with bacterial protein synthesis or essential metabolic pathways, ultimately inhibiting bacterial growth and survival .
  • Anticancer Potential : The structural characteristics of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide suggest it may interact with key cellular targets involved in cancer progression. Preliminary studies have shown that derivatives of triazolo-pyrazines can induce apoptosis in cancer cells and alter cell cycle progression, indicating potential as an anticancer agent .

Antibacterial Efficacy

A study conducted on various derivatives of triazolo-pyrazines demonstrated that compounds with similar structural features to this compound exhibited significant antibacterial activity. For instance, derivatives showed minimum inhibitory concentrations (MICs) comparable to those of established antibiotics against pathogenic strains .

Anticancer Activity

In vitro studies have shown that triazolo-pyrazine derivatives can inhibit cell proliferation in breast cancer cell lines (T-47D and MDA-MB-231), with IC50 values indicating potent activity. These findings suggest that this compound could be further developed as a lead compound for anticancer drug development .

Mechanism of Action

The mechanism by which N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

Structural Analogues with Pyrazolo-Triazolo-Pyrimidine Cores

Example: N-(4-(4-Chlorophenyl)-8-Methyl-6H-Pyrazolo[4,3-e][1,2,4]Triazolo[4,3-a]Pyrimidin-3-yl)Benzamide (Compound 9, )

  • Core Structure : Pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidine.
  • Substituents : 4-Chlorophenyl at N7, methyl at C8, and benzamide at C3.
  • Activity : Exhibits EGFR-TK inhibitory activity, with synthesis yields up to 93% under solvent-free conditions .
  • Key Differences : The pyrimidine core (vs. pyrazine in the target compound) and chlorine substituent may enhance lipophilicity and target affinity.

ω-(7-Aryl-8-Oxo-7,8-Dihydro[1,2,4]Triazolo[4,3-a]Pyrazin-3-yl)Alkylcarboxamides ()**

  • Core Structure : [1,2,4]Triazolo[4,3-a]pyrazin-8-one.
  • Substituents : Alkylcarboxylic acids or amides at position 3.
  • Synthesis : Carboxylic acids are activated with carbonyldiimidazole to form intermediates, reacting with amines to yield amides (50–92% yields) .
  • Key Differences : The 8-oxo group (vs. 8-hydroxy in the target compound) may reduce solubility but improve metabolic stability.

Pyrrolo-Triazolo-Pyrazine Derivatives ()**

  • Example: N-((1-((6H-Pyrrolo[2,3-e][1,2,4]Triazolo[4,3-a]Pyrazin-1-yl)Methyl)Cyclobutyl)Methyl)-2-Cyanoacetamide.
  • Core Structure : Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine.
  • Substituents: Cyclobutylmethyl and cyanoacetamide groups.

Pyrazolo-Triazolo-Pyrimidine Sulfonamides ()**

  • Example: 4-(3,5-Dimercapto-7H-Pyrazolo[4,3-e][1,2,4]Triazolo[4,3-c]Pyrimidin-9-ylAmino)-N-(5-Methylisoxazol-3-yl)BenzeneSulfonamide (8c).
  • Core Structure : Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine.
  • Substituents : Sulfonamide and isoxazole groups.
  • Activity : High cytotoxicity predicted via PASS software, with SH groups enhancing metal-binding capacity .
  • Key Differences : The sulfonamide group and disulfide bonds may confer unique pharmacokinetic properties.

Comparative Analysis Table

Compound Name/Class Core Structure Key Substituents Biological Activity Synthesis Yield Key Properties
Target Compound [1,2,4]Triazolo[4,3-a]pyrazine 8-hydroxy, methyl-isonicotinamide Undisclosed (structural inference) - High solubility, amide H-bonding
Compound 9 () Pyrazolo-triazolo-pyrimidine 4-chlorophenyl, benzamide EGFR-TK inhibition 93% Lipophilic, solvent-free synthesis
ω-Alkylcarboxamides () [1,2,4]Triazolo[4,3-a]pyrazin-8-one Alkylcarboxamides Lipid metabolism regulation 50–92% Metabolic stability, amide diversity
Pyrrolo-Triazolo-Pyrazine () Pyrrolo-triazolo-pyrazine Cyclobutylmethyl, cyanoacetamide Kinase inhibition (patent claims) - Conformational rigidity
Compound 8c () Pyrazolo-triazolo-pyrimidine Sulfonamide, isoxazole, SH groups Cytotoxicity - Metal-binding, sulfonamide stability

Biological Activity

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide is a complex organic compound notable for its diverse biological activities. This article reviews its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure that includes a triazolo-pyrazine core and an isonicotinamide moiety . Its molecular formula is C11H9N7O2C_{11}H_{9}N_{7}O_{2} with a molecular weight of approximately 271.24 g/mol. The presence of the 8-hydroxy group on the triazole ring enhances its reactivity and biological interactions.

This compound exhibits several mechanisms of action:

  • Neurokinin-3 Receptor Antagonism : The compound acts as a selective antagonist of the neurokinin-3 receptor (NK3R), which is implicated in various physiological processes such as pain perception and reproductive functions. This antagonism may provide therapeutic benefits in anxiety and depression management.
  • Inhibition of Receptor Tyrosine Kinases : Preliminary studies suggest that derivatives of this compound may inhibit c-Met and VEGFR-2, both critical for tumor growth and angiogenesis. This inhibition could potentially affect cancer progression by disrupting signaling pathways essential for cell proliferation .
  • Anticancer Activity : Research indicates that compounds with similar structural motifs have shown promising anticancer effects. For instance, studies on related compounds demonstrate cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), highlighting the potential for this compound in cancer therapy .

Biological Activity Overview

Activity Description
NK3R AntagonismPotential treatment for anxiety and depression by modulating neurokinin signaling.
AnticancerExhibits cytotoxicity against various cancer cell lines; mechanisms may include apoptosis induction and autophagy activation.
Inhibition of c-Met/VEGFR-2Possible interference with tumor growth and angiogenesis pathways.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound:

  • Cytotoxicity Studies : In vitro assays have demonstrated that related compounds show stronger cytotoxic effects than standard chemotherapeutics like cisplatin in breast cancer cells. These studies indicate that the compound may induce apoptosis through caspase activation pathways and promote autophagy via mTOR inhibition .
  • Receptor Interaction Studies : Research involving receptor binding assays has shown that the compound can effectively compete with natural ligands for NK3R binding sites, suggesting a robust mechanism for its antagonistic effects .

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacological potential:

  • In Vivo Studies : Future research should focus on in vivo models to confirm the therapeutic efficacy and safety profile of this compound.
  • Structural Modifications : Exploring structural analogs could enhance biological activity or selectivity towards specific targets.

Q & A

Q. What are the key considerations for optimizing the synthesis of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide to improve yield and purity?

Methodological Answer:

  • Reagent Ratios : Use carbonyldiimidazole (CDI) in a 1:1 molar ratio with the starting acid to activate carboxylic acid intermediates, ensuring efficient coupling .
  • Reaction Conditions : Reflux in anhydrous DMF at 100°C for 1 hour to activate intermediates, followed by 24-hour reflux with hydrazinopyrazinone derivatives to form the triazolopyrazine core .
  • Purification : Recrystallize from a DMF/i-propanol mixture (1:2 v/v) to remove unreacted starting materials and improve crystalline purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure and confirming the regiochemistry of the compound?

Methodological Answer:

  • 1H/13C NMR : Analyze aromatic proton splitting patterns (e.g., singlet for hydroxy group at C8, doublets for pyrazine protons) to confirm substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) with ≤2 ppm mass accuracy .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the isonicotinamide moiety) .

Q. How can researchers address solubility challenges in biological assays?

Methodological Answer:

  • Co-solvent Systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain compound stability while achieving aqueous solubility .
  • pH Adjustment : Test solubility in buffered solutions (pH 4–8) to identify optimal conditions for in vitro assays .

Advanced Research Questions

Q. What strategies exist for functionalizing the triazolopyrazine core to enhance target binding affinity?

Methodological Answer:

  • Carbodiimide-Mediated Coupling : Use EDCI·HCl and HOBt with DIPEA in DMF to introduce amide-linked substituents (e.g., thiazolidine carboxamides) at the C6 position .
  • Post-Synthetic Modifications : Perform nucleophilic substitution at the hydroxy group (C8) using activated halides under basic conditions .

Q. How can computational modeling guide the rational design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases) and prioritize derivatives with optimal hydrogen-bonding networks .
  • ADMET Prediction : Apply QikProp or SwissADME to assess logP, aqueous solubility, and cytochrome P450 interactions for lead optimization .

Q. What experimental approaches resolve contradictory biological activity data across assay systems?

Methodological Answer:

  • Assay Replication : Repeat dose-response curves in triplicate using standardized cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type-specific effects .
  • Metabolite Screening : Use LC-MS to identify degradation products in cell culture media that may interfere with activity measurements .

Q. How should stability studies evaluate degradation pathways under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions for 48 hours .
  • HPLC-MS Monitoring : Track degradation kinetics and identify major degradation products (e.g., hydrolyzed isonicotinamide or oxidized triazole) .

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